molecular formula C24H20N2O3 B12922995 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione CAS No. 104184-08-9

4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B12922995
CAS No.: 104184-08-9
M. Wt: 384.4 g/mol
InChI Key: DKHVJDYMLUAVPI-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazolidine ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where active methylene compounds react with aromatic enones under phase-transfer catalytic conditions . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of phase-transfer catalysts and environmentally benign reagents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, hydroxy derivatives, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it acts as an allosteric ligand of the PIF-pocket of phosphoinositide-dependent kinase-1 (PDK1), influencing various signaling pathways . This interaction can modulate enzyme activity and affect cellular processes.

Properties

CAS No.

104184-08-9

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

4-(3-oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C24H20N2O3/c27-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-23(28)25-26(24(22)29)19-14-8-3-9-15-19/h1-15,20,22H,16H2,(H,25,28)

InChI Key

DKHVJDYMLUAVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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